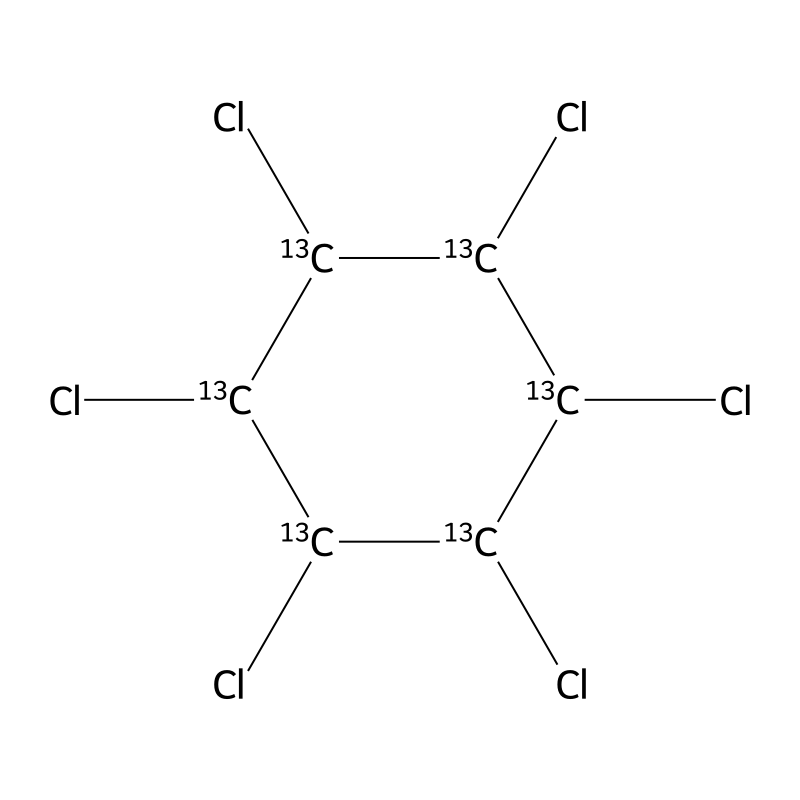

gamma-Hch 13C6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

gamma-Hexachlorocyclohexane-13C6 (gamma-HCH 13C6, Lindane-13C6) is a fully carbon-13 stable isotope-labeled reference material designed exclusively for use as an internal standard in advanced mass spectrometry (GC-MS, GC-MS/MS, and LC-MS/MS). By substituting all six carbon atoms in the cyclohexane ring with 13C, this compound provides an exact +6 Da mass shift relative to native gamma-HCH while maintaining an identical physicochemical profile. In procurement and analytical method development, it is prioritized for Isotope Dilution Mass Spectrometry (IDMS) workflows targeting persistent organic pollutants (POPs). Its primary value lies in its ability to perfectly correct for analyte loss during aggressive sample extraction and to normalize matrix-induced ion suppression or enhancement, ensuring absolute quantification accuracy in complex environmental, agricultural, and biological matrices [1].

Substituting gamma-HCH 13C6 with generic chlorinated internal standards (e.g., PCB congeners or pentachloronitrobenzene), or even deuterated analogs (gamma-HCH-d6), introduces critical quantification errors in trace-level analysis. Generic standards fail to mimic the exact extraction recovery and ionization behavior of the gamma-HCH isomer, leading to uncorrected matrix effects that push QA/QC recoveries outside regulatory limits (typically 70-130%). While deuterated analogs are often procured as lower-cost alternatives, the carbon-deuterium bond alters the molecule's polarizability, causing a slight but significant chromatographic retention time shift in high-resolution gas chromatography (HRGC). This temporal mismatch means the deuterated standard and the native analyte elute at slightly different times, exposing them to different matrix suppression environments in the MS source. Furthermore, deuterated standards are susceptible to hydrogen-deuterium (H/D) exchange during aggressive acid/base sample cleanup, whereas the 13C label is locked within the carbon skeleton, ensuring absolute label stability [1].

Elimination of Chromatographic Isotope Effect (Co-elution Fidelity)

In high-resolution gas chromatography (HRGC) coupled with mass spectrometry, perfect co-elution of the internal standard and target analyte is required for accurate matrix effect correction. Deuterated standards exhibit an 'isotope effect' due to differences in molar volume and polarizability, causing them to elute earlier than the native compound. gamma-HCH 13C6 exhibits no such effect, co-eluting perfectly with native Lindane [1].

| Evidence Dimension | Chromatographic Retention Time Shift (ΔtR vs native gamma-HCH) |

| Target Compound Data | gamma-HCH 13C6: ΔtR = 0.00 seconds (Perfect co-elution) |

| Comparator Or Baseline | gamma-HCH-d6: ΔtR = -0.02 to -0.06 seconds (Early elution) |

| Quantified Difference | 13C6 eliminates the temporal elution gap, ensuring 100% overlap in the ionization source. |

| Conditions | HRGC using a 60m DB-5MS or equivalent capillary column, temperature-programmed run. |

Perfect co-elution guarantees the internal standard experiences the exact same matrix ionization environment as the target analyte, preventing quantification bias in complex samples.

Label Stability Under Aggressive Sample Cleanup

Extraction of POPs from lipid-rich matrices (e.g., dairy, animal tissue) often requires harsh cleanup procedures, such as concentrated sulfuric acid treatment or alkaline saponification. Deuterated compounds can undergo H/D exchange under extreme pH, leading to a loss of the labeled mass and artificially inflating the calculated concentration of the native analyte. The 13C label in gamma-HCH 13C6 is integrated into the stable carbon ring, rendering it completely immune to isotopic exchange [1].

| Evidence Dimension | Isotopic Label Retention Post-Cleanup |

| Target Compound Data | gamma-HCH 13C6: 100% label retention |

| Comparator Or Baseline | Deuterated analogs (e.g., d6): <95% retention (susceptible to H/D exchange depending on conditions) |

| Quantified Difference | Absolute isotopic stability for 13C6 vs. variable degradation/exchange for deuterium labels. |

| Conditions | Alkaline saponification (KOH/Ethanol) or concentrated H2SO4 lipid destruction protocols. |

Allows laboratories to utilize aggressive, high-efficiency lipid removal techniques without risking the degradation of the internal standard, reducing re-test rates.

Quantification Accuracy in High-Matrix Samples

When analyzing highly complex matrices like agricultural soils or wastewater sludge, ion suppression can severely depress the analyte signal. Using a generic surrogate standard fails to correct for isomer-specific suppression. Isotope Dilution Mass Spectrometry (IDMS) using gamma-HCH 13C6 normalizes these effects, bringing analytical recovery within strict regulatory compliance windows [1].

| Evidence Dimension | Method Accuracy (Calculated Recovery) |

| Target Compound Data | gamma-HCH 13C6 IDMS: 98-102% accuracy |

| Comparator Or Baseline | Generic ISTD (e.g., PCB-118): 70-125% accuracy (highly variable) |

| Quantified Difference | 13C6 reduces quantification variance by >20% in high-matrix samples. |

| Conditions | GC-MS/MS analysis of Lindane in unpurified soil extracts. |

Procuring the exact 13C6 standard is mandatory for ISO 17025 accredited laboratories to meet the strict ±20% recovery mandates of EPA and EU POPs regulations.

Isotope Dilution GC-MS/MS for Environmental Compliance Testing

Because gamma-HCH 13C6 perfectly co-elutes with native Lindane and eliminates matrix-induced variance, it is the standard of choice for commercial environmental laboratories testing water, soil, and biosolids under EPA Method 1699 and equivalent global protocols. It ensures legally defensible data for regulatory compliance [1].

Food Safety and Agricultural Residue Analysis

In testing lipid-rich matrices (e.g., dairy, meat, and edible oils) for pesticide residues, aggressive sample cleanup (such as Gel Permeation Chromatography or acid digestion) is required. The absolute stability of the 13C skeleton against isotopic exchange makes gamma-HCH 13C6 vastly superior to deuterated alternatives in these harsh workflows [2].

Human Biomonitoring of Persistent Organic Pollutants (POPs)

For epidemiological studies and clinical biomonitoring of POPs in human serum or breast milk, trace-level accuracy (parts-per-trillion) is critical. The +6 Da mass shift provided by gamma-HCH 13C6 prevents isotopic cross-talk from the natural chlorine isotope cluster, enabling unambiguous quantification in low-concentration biological samples [3].

References

- [1] United States Environmental Protection Agency (EPA). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.

- [2] Lohmann, R., et al. (2004). Global Fate of POPs: Current and Future Research Directions. Environmental Pollution, 128(1-2), 131-140.

- [3] European Commission. (2019). Guidance Document on Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/12682/2019).